molecular formula C13H14N2 B1306415 Phenyl-(1-pyridin-4-yl-ethyl)-amine CAS No. 152127-34-9

Phenyl-(1-pyridin-4-yl-ethyl)-amine

Cat. No. B1306415
M. Wt: 198.26 g/mol
InChI Key: GKIQEMNPCOCAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl-(1-pyridin-4-yl-ethyl)-amine, also known as PPEA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and has been used in a number of studies related to biochemistry, physiology and pharmacology. PPEA is a versatile compound that is used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Anti-Fibrosis Activity

Phenyl-(1-pyridin-4-yl-ethyl)-amine derivatives have been found to exhibit significant anti-fibrotic activities . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Anticancer Activities

The compound has been used in the design of privileged structures in medicinal chemistry, particularly in the development of anticancer drugs . A study used HQSAR, CoMFA, CoMSIA, and TopomerCoMFA methods to establish models of 65 imidazo [4,5-b]pyridine derivatives to explore the quantitative structure-activity relationship between their anticancer activities and molecular conformations .

Synthesis of Novel Heterocyclic Compounds

Phenyl-(1-pyridin-4-yl-ethyl)-amine is used in the synthesis of novel heterocyclic compounds with potential biological activities . The pyrimidine moiety, which exhibits a wide range of pharmacological activities, has been employed in the design of these structures .

Inhibition of Collagen Expression

Compounds derived from Phenyl-(1-pyridin-4-yl-ethyl)-amine have been found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed into novel anti-fibrotic drugs .

Molecular Docking and Dynamic Simulation

Phenyl-(1-pyridin-4-yl-ethyl)-amine derivatives have been used in molecular docking and dynamic simulation studies to explore the binding modes and targets between ligands and protein receptors . This helps in the design of new compounds with higher activity .

ADMET Prediction

The compound is used in ADMET prediction to predict the pharmacology and toxicity of the designed drug molecules . This is crucial in the early stages of drug discovery and development .

properties

IUPAC Name

N-(1-pyridin-4-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIQEMNPCOCAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Phenyl-(1-pyridin-4-yl-ethyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.